molecular formula C42H50N4O6 B13802943 N'-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxo-5-prop-1-ynylpyrimidin-4-yl]-N,N-bis(2-methylpropyl)methanimidamide

N'-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxo-5-prop-1-ynylpyrimidin-4-yl]-N,N-bis(2-methylpropyl)methanimidamide

Cat. No.: B13802943
M. Wt: 706.9 g/mol
InChI Key: VJFYSGDMJRPXKJ-LCKTVPPXSA-N
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Description

N’-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxo-5-prop-1-ynylpyrimidin-4-yl]-N,N-bis(2-methylpropyl)methanimidamide is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxo-5-prop-1-ynylpyrimidin-4-yl]-N,N-bis(2-methylpropyl)methanimidamide involves multiple steps, including the formation of the oxolan ring, the introduction of the pyrimidinyl group, and the attachment of the methanimidamide moiety. Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts or reagents. Industrial production methods may involve optimization of these conditions to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo group can be reduced to form an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the oxo group may yield an alcohol.

Scientific Research Applications

N’-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxo-5-prop-1-ynylpyrimidin-4-yl]-N,N-bis(2-methylpropyl)methanimidamide has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialized materials or chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition or activation of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact mechanism and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxo-5-prop-1-ynylpyrimidin-4-yl]-N,N-bis(2-methylpropyl)methanimidamide can be compared with other compounds that have similar functional groups or structural features.

Uniqueness

This compound’s uniqueness lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C42H50N4O6

Molecular Weight

706.9 g/mol

IUPAC Name

N'-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxo-5-prop-1-ynylpyrimidin-4-yl]-N,N-bis(2-methylpropyl)methanimidamide

InChI

InChI=1S/C42H50N4O6/c1-8-12-31-26-46(41(48)44-40(31)43-28-45(24-29(2)3)25-30(4)5)39-23-37(47)38(52-39)27-51-42(32-13-10-9-11-14-32,33-15-19-35(49-6)20-16-33)34-17-21-36(50-7)22-18-34/h9-11,13-22,26,28-30,37-39,47H,23-25,27H2,1-7H3/t37-,38+,39+/m0/s1

InChI Key

VJFYSGDMJRPXKJ-LCKTVPPXSA-N

Isomeric SMILES

CC#CC1=CN(C(=O)N=C1N=CN(CC(C)C)CC(C)C)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O

Canonical SMILES

CC#CC1=CN(C(=O)N=C1N=CN(CC(C)C)CC(C)C)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O

Origin of Product

United States

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